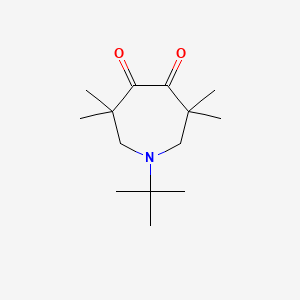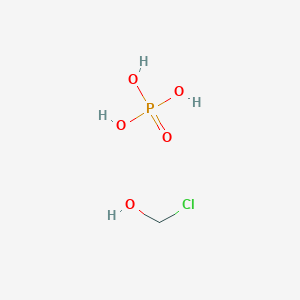
Phosphoric acid--chloromethanol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphoric acid–chloromethanol (1/1) is a compound formed by the combination of phosphoric acid and chloromethanol in a 1:1 molar ratio. Phosphoric acid, a triprotic acid, is widely used in various industrial applications, while chloromethanol, also known as chloromethyl alcohol, is an organic compound with a hydroxyl group and a chlorine atom attached to a methane backbone. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: Phosphoric acid–chloromethanol (1/1) can be synthesized through the direct reaction of phosphoric acid with chloromethanol. The reaction typically occurs under controlled conditions to ensure the proper stoichiometry and to avoid side reactions. The general reaction can be represented as:
H3PO4+CH3ClOH→H3PO4–CH3ClOH
Industrial Production Methods: Industrial production of phosphoric acid–chloromethanol (1/1) involves the careful mixing of phosphoric acid and chloromethanol in large reactors. The reaction is carried out at a controlled temperature and pressure to ensure maximum yield and purity. The product is then purified through distillation or crystallization techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Phosphoric acid–chloromethanol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives and chlorinated organic compounds.
Reduction: Reduction reactions can lead to the formation of phosphorous acid and methanol derivatives.
Substitution: The chlorine atom in chloromethanol can be substituted with other nucleophiles, leading to the formation of different phosphoric acid esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like hydroxide ions (OH^-) and amines (NH_2R) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives and chlorinated organic compounds.
Reduction: Phosphorous acid and methanol derivatives.
Substitution: Various phosphoric acid esters depending on the nucleophile used.
科学研究应用
Phosphoric acid–chloromethanol (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
作用机制
The mechanism of action of phosphoric acid–chloromethanol (1/1) involves its interaction with molecular targets through its functional groups. The hydroxyl group of chloromethanol can form hydrogen bonds with biological molecules, while the phosphoric acid moiety can participate in phosphorylation reactions. These interactions can modulate enzyme activity, alter biochemical pathways, and affect cellular processes.
相似化合物的比较
Phosphoric acid–chloromethanol (1/1) can be compared with other similar compounds such as:
Phosphoric acid–methanol (1/1): Lacks the chlorine atom, resulting in different reactivity and applications.
Phosphoric acid–chloroethanol (1/1): Contains an ethyl group instead of a methyl group, leading to variations in physical and chemical properties.
Phosphoric acid–chloropropanol (1/1): Has a longer carbon chain, affecting its solubility and reactivity.
The uniqueness of phosphoric acid–chloromethanol (1/1) lies in its specific combination of functional groups, which imparts distinct chemical properties and a wide range of applications in various fields.
属性
CAS 编号 |
56590-75-1 |
|---|---|
分子式 |
CH6ClO5P |
分子量 |
164.48 g/mol |
IUPAC 名称 |
chloromethanol;phosphoric acid |
InChI |
InChI=1S/CH3ClO.H3O4P/c2-1-3;1-5(2,3)4/h3H,1H2;(H3,1,2,3,4) |
InChI 键 |
OKLBIBSEZDPUBY-UHFFFAOYSA-N |
规范 SMILES |
C(O)Cl.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


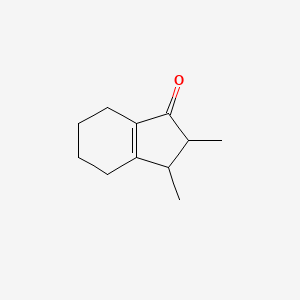
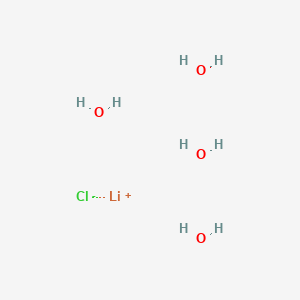
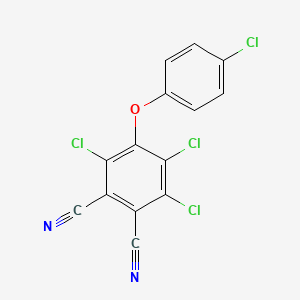
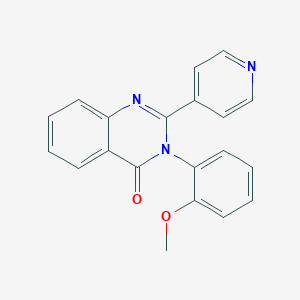
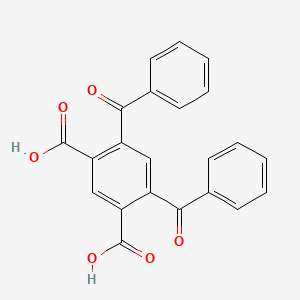
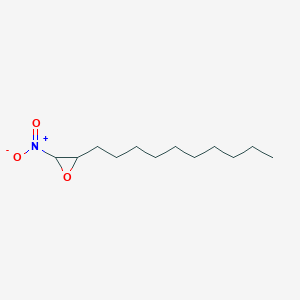

![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)

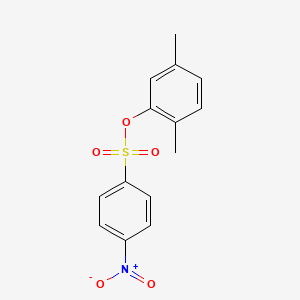
![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)


